Tri(pyrrolidin-1-yl)phosphine oxide

Electrosynthesis Birch reduction Aromatic dearomatization

Essential for ammonia-free electrochemical Birch reductions per Baran protocol. Unique pyrrolidine-phosphine oxide architecture enables chiral organocatalysis and cholinesterase inhibition studies. Aryl phosphine oxides are not viable substitutes. High Lewis basicity and electrochemical stability are guaranteed. Procure with confidence for exacting R&D protocols.

Molecular Formula C12H24N3OP
Molecular Weight 257.31 g/mol
CAS No. 6415-07-2
Cat. No. B1360074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri(pyrrolidin-1-yl)phosphine oxide
CAS6415-07-2
Molecular FormulaC12H24N3OP
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)P(=O)(N2CCCC2)N3CCCC3
InChIInChI=1S/C12H24N3OP/c16-17(13-7-1-2-8-13,14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2
InChIKeyGQOGEHIVQIMJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tri(pyrrolidin-1-yl)phosphine Oxide (CAS 6415-07-2) Procurement Technical Overview


Tri(pyrrolidin-1-yl)phosphine oxide (CAS 6415-07-2), also referred to as tripyrrolidinophosphine oxide (TPPA) or tris(N,N-tetramethylene)phosphoric acid triamide, is a symmetric tertiary phosphine oxide with three pyrrolidin-1-yl substituents on the phosphorus atom . Its physicochemical parameters include a density of 1.120 g/mL at 20 °C, a refractive index of n20/D 1.514, and a boiling range of 140-142 °C/0.1 mmHg (lit.), with typical commercial purity available at 98% (GC) . The compound is classified as a strong Lewis base due to the electron-donating pyrrolidine substituents, and it demonstrates solubility in common organic solvents including dichloromethane, tetrahydrofuran, and dimethylsulfoxide .

Tri(pyrrolidin-1-yl)phosphine Oxide (CAS 6415-07-2): Why In-Class Phosphine Oxides Cannot Be Interchanged


Tertiary phosphine oxides constitute a broad class of organophosphorus compounds with widely divergent properties governed by substituent electronic and steric effects. Tri(pyrrolidin-1-yl)phosphine oxide distinguishes itself from aryl-substituted phosphine oxides such as triphenylphosphine oxide (TPPO) through its aliphatic, nitrogen-rich pyrrolidine architecture . This structural feature confers a substantially higher Lewis basicity (due to electron-donating nitrogen atoms) and fundamentally alters both solubility profiles and metal coordination behavior. Critically, substitution with alternative phosphine oxides in established synthetic protocols is not scientifically defensible without re-optimization: the compound's unique combination of strong Lewis basicity and electrochemical stability underpins its specific utility in ammonia-free Birch reduction electrochemistry and as a chiral organocatalyst scaffold [1]. Generic replacement may result in complete reaction failure, altered electrochemical windows, or loss of stereoselectivity.

Tri(pyrrolidin-1-yl)phosphine Oxide (CAS 6415-07-2) Quantitative Differentiation Evidence vs. Alternatives


Electrochemical Birch Reduction: Tri(pyrrolidin-1-yl)phosphine Oxide Enables Ammonia-Free Protocol

Tri(pyrrolidin-1-yl)phosphine oxide (TPPA) functions as an essential electrolyte component in the ammonia-free electrochemical Birch reduction developed by Baran and co-workers, enabling a protocol that eliminates liquid ammonia and alkali metals . When compared to the traditional chemical Birch reduction, the TPPA-based electrochemical method demonstrates comparable synthetic utility with a fundamentally distinct operational advantage: complete avoidance of cryogenic liquid ammonia. The electrochemical protocol achieves good yields across a substrate scope including 1,4-diene formation, benzyl group removal, and epoxide opening, with high functional group tolerance .

Electrosynthesis Birch reduction Aromatic dearomatization

Asymmetric Organocatalysis: Chiral Phosphinyl Oxide Pyrrolidine Scaffold Derivatization

Tri(pyrrolidin-1-yl)phosphine oxide serves as the parent framework for chiral phosphinyl oxide pyrrolidine organocatalysts. Liu et al. synthesized a series of chiral pyrrolidine-based phosphinyl oxides and evaluated their performance in asymmetric direct aldol reactions between cyclic ketones and aromatic aldehydes [1]. While the parent tri(pyrrolidin-1-yl)phosphine oxide is achiral, its chiral derivatives demonstrate high enantioselectivities that establish the value of the pyrrolidine-phosphine oxide core. In comparative context, the phosphinyl oxide pyrrolidine scaffold offers a distinct stereoelectronic environment relative to proline-derived organocatalysts [1].

Asymmetric catalysis Organocatalysis Aldol reaction

Butyrylcholinesterase Inhibition: Competitive Inhibition Activity

Tri(pyrrolidin-1-yl)phosphine oxide (as tris(N,N-tetramethylene)phosphoric acid triamide) is reported to act as a competitive inhibitor of horse serum butyrylcholinesterase (BChE) . The compound competes with the natural substrate for binding to the enzyme's active site. In contrast, triphenylphosphine oxide (TPPO) lacks comparable reports of cholinesterase inhibition and is primarily employed as a catalyst in Appel-type chlorination reactions and stereoselective bromination , reflecting fundamentally different biochemical interaction profiles.

Enzymology Cholinesterase Biochemical research

Tri(pyrrolidin-1-yl)phosphine Oxide (CAS 6415-07-2) Evidence-Based Application Scenarios


Electrochemical Birch Reduction: Ammonia-Free Dearomatization

Implement the Baran protocol for electrochemical Birch reduction using tri(pyrrolidin-1-yl)phosphine oxide (TPPA) as a critical electrolyte component. The method employs TPPA (10 equiv), 1,3-dimethylurea (3 equiv), and LiBr in THF in an undivided cell with Mg anode and galvanized steel cathode . This protocol enables the partial hydrogenation of aromatic hydrocarbons to 1,4-dienes, removal of benzyl protecting groups, and epoxide opening without the use of liquid ammonia or alkali metals . Procurement of TPPA is mandatory for protocol execution; alternative phosphine oxides cannot substitute without complete revalidation.

Synthesis of Chiral Phosphinyl Oxide Pyrrolidine Organocatalysts

Utilize tri(pyrrolidin-1-yl)phosphine oxide as the core building block for preparing chiral phosphinyl oxide pyrrolidines for asymmetric direct aldol catalysis. The synthetic methodology, as described by Liu et al., involves functionalization of the pyrrolidine-phosphine oxide framework to introduce chirality, yielding organocatalysts capable of high enantioselectivity and diastereoselectivity with cyclic ketone and aromatic aldehyde substrates [1]. This application is specific to the pyrrolidine-substituted phosphine oxide architecture and cannot be initiated from triphenylphosphine oxide or other aryl-substituted analogues.

Butyrylcholinesterase Biochemical Studies

Deploy tri(pyrrolidin-1-yl)phosphine oxide as a competitive inhibitor in enzymology studies involving horse serum butyrylcholinesterase (BChE) . The compound's inhibitory profile is distinct from structurally disparate phosphine oxides such as triphenylphosphine oxide, which exhibits no reported cholinesterase activity and is instead used in halogenation catalysis . Researchers investigating cholinesterase inhibition or seeking negative control compounds with specific phosphine oxide architectures should procure this specific CAS number.

Phosphorus Donor in Organophosphorus Synthesis

Employ tri(pyrrolidin-1-yl)phosphine oxide as a phosphorus donor in the synthesis of organophosphorus compounds, with documented application in semiconductor doping processes . The pyrrolidine substituents confer distinct solubility and electronic properties compared to phenyl-substituted phosphine oxides, making compound selection consequential for downstream material properties. Procurement should be based on the specific phosphorus-donor profile required for the target organophosphorus product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tri(pyrrolidin-1-yl)phosphine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.